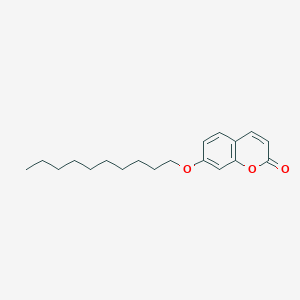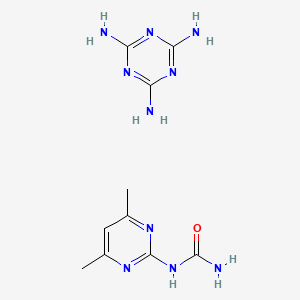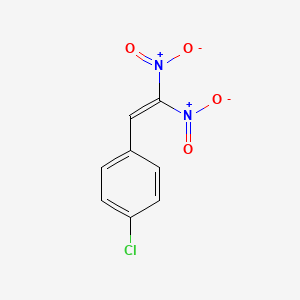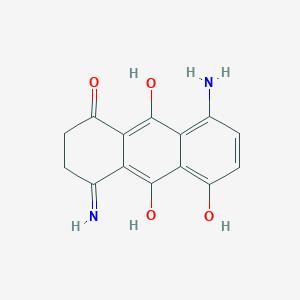
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthraquinone family, characterized by its two amino groups and two hydroxyl groups attached to the anthracene backbone. Its molecular formula is C14H12N2O4, and it has a molecular weight of 272.26 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 4,8-dinitroanthracene. This intermediate is then reduced to 4,8-diaminoanthracene using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the oxidation of 4,8-diaminoanthracene to this compound using an oxidizing agent like potassium permanganate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-purity products suitable for various applications.
化学反应分析
Types of Reactions
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding dihydroxy or amino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce halogenated anthracenes.
科学研究应用
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain or dye due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, potentially disrupting their normal function.
相似化合物的比较
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 4,8-Diamino-1,5-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthracene-9,10-dione
Uniqueness
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
112544-07-7 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
8-amino-5,9,10-trihydroxy-4-imino-2,3-dihydroanthracen-1-one |
InChI |
InChI=1S/C14H12N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1,3,16-17,19-20H,2,4,15H2 |
InChI 键 |
WVEVNSZJMXTWIM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=N)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
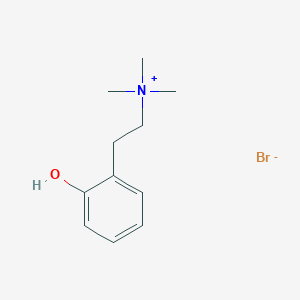
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
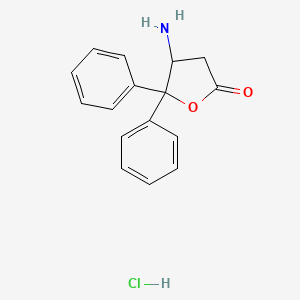
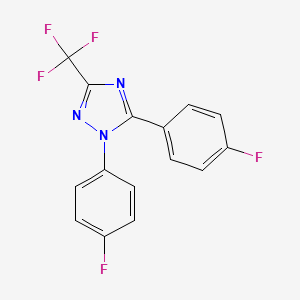
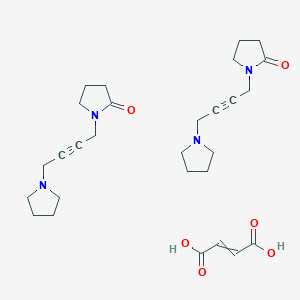
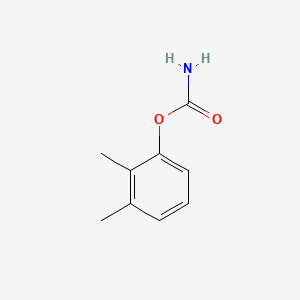
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
